Venustatriol

Description

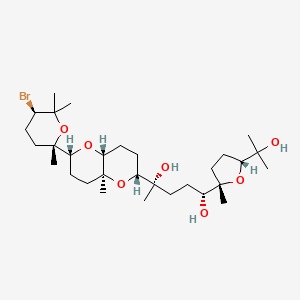

Structure

3D Structure

Properties

CAS No. |

105880-10-2 |

|---|---|

Molecular Formula |

C30H53BrO7 |

Molecular Weight |

605.6 g/mol |

IUPAC Name |

(1R,4S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pentane-1,4-diol |

InChI |

InChI=1S/C30H53BrO7/c1-25(2,33)21-13-17-28(6,36-21)20(32)12-15-27(5,34)22-9-10-23-29(7,37-22)18-14-24(35-23)30(8)16-11-19(31)26(3,4)38-30/h19-24,32-34H,9-18H2,1-8H3/t19-,20-,21-,22-,23-,24-,27+,28+,29+,30+/m1/s1 |

InChI Key |

IFHPYSVGNHWKDY-TXODIXIKSA-N |

SMILES |

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C |

Isomeric SMILES |

C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)[C@](C)(CC[C@H]([C@@]3(CC[C@@H](O3)C(C)(C)O)C)O)O)[C@@]4(CC[C@H](C(O4)(C)C)Br)C |

Canonical SMILES |

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C |

Synonyms |

venustatriol |

Origin of Product |

United States |

Elucidation of the Chemical Structure and Stereochemistry of Venustatriol

Advanced Spectroscopic Characterization Techniques

The structural elucidation process for Venustatriol relied on a suite of sophisticated spectroscopic tools, each contributing unique information to construct a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy was paramount in establishing the carbon-hydrogen framework and the relative spatial arrangement of atoms within Venustatriol chem960.comnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provided detailed insights into the molecule's structure.

1D NMR (¹H and ¹³C NMR) : Proton (¹H) NMR spectra yielded information on the number, chemical environment, and coupling patterns of hydrogen atoms, while Carbon-13 (¹³C) NMR provided data on the carbon skeleton, differentiating between various carbon types (e.g., quaternary, methine, methylene, methyl) chem960.comsquarespace.comresearchgate.net. Chemical shifts and integration values were crucial for initial structural proposals.

2D NMR Techniques :

Correlation Spectroscopy (COSY) : ¹H-¹H COSY experiments were utilized to identify scalar-coupled protons, allowing for the mapping of proton spin systems and establishing vicinal proton relationships researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC experiments correlated proton signals with their directly bonded carbon atoms, providing unambiguous assignments for CH, CH₂, and CH₃ groups within the structure squarespace.com.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY) / NOE Difference Spectroscopy (NOEDIFF) : These experiments were indispensable for determining the relative stereochemistry and preferred conformations. NOE correlations arise from through-space dipolar interactions between protons in close spatial proximity, irrespective of bond connectivity. Analysis of these correlations allowed for the assignment of relative configurations across chiral centers and ring systems, providing crucial three-dimensional information chem960.comresearchgate.net.

An illustrative example of the type of data obtained from NMR spectroscopy for a complex natural product is presented below, demonstrating the detailed information required for structural elucidation.

Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for a Hypothetical Polycyclic Ether (Partial Data)

| Position | δH (ppm) (Multiplicity, J in Hz) | δC (ppm) | COSY Correlations | HMBC Correlations | NOESY Correlations |

| C-1 | - | 72.5 | - | H-2, H-3, H-10 | - |

| C-2 | 3.85 (dd, 8.0, 4.5) | 68.1 | H-3 | C-1, C-4 | H-3, H-4 |

| C-3 | 2.10 (m) | 35.2 | H-2, H-4 | C-1, C-5 | H-2, H-5 |

| C-4 | 5.20 (d, 16.0) | 128.5 | H-3, H-5 | C-2, C-6 | H-2, H-5 |

| C-5 | 5.80 (d, 16.0) | 135.0 | H-4 | C-3, C-7 | H-3, H-4 |

| C-6 | - | 80.1 | - | H-4, H-8, H-9 | - |

| C-CH₃ | 1.25 (s) | 28.9 | - | C-1, C-2, C-3 | H-2 |

Note: This table is illustrative and does not represent actual Venustatriol data, which would be far more extensive.

While NMR provides relative stereochemistry, single-crystal X-ray diffraction stands as the most definitive method for establishing the absolute configuration of chiral molecules chem960.comnih.govscribd.com. This technique necessitates the formation of high-quality single crystals of Venustatriol scribd.com. By analyzing the diffraction patterns generated when X-rays interact with the crystal lattice, the precise three-dimensional arrangement of all atoms, including the absolute configuration at each stereocenter, can be determined scribd.com. The phenomenon of anomalous dispersion (Bijvoet differences) is exploited for this purpose, where the scattering of X-rays by heavier atoms allows for the differentiation between enantiomers scribd.com. For Venustatriol, X-ray diffraction, potentially in conjunction with chiroptical data such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), would have provided the conclusive assignment of its absolute stereochemistry chem960.com.

Mass spectrometry (MS) techniques were instrumental in confirming the molecular formula and providing complementary structural information for Venustatriol chem960.comnih.gov.

High-Resolution Mass Spectrometry (HRMS) : High-resolution electrospray ionization mass spectrometry (ESI HRMS) provided the exact mass of the molecular ion, enabling the precise determination of the elemental composition (molecular formula) of Venustatriol chem960.comresearchgate.net. This data is critical for validating the proposed structure derived from NMR and other spectroscopic analyses.

Tandem Mass Spectrometry (MS/MS) : MS/MS experiments, which involve the fragmentation of the molecular ion and subsequent analysis of the resulting fragment ions, offered valuable insights into the connectivity of atoms and the presence of specific substructures within Venustatriol. The characteristic fragmentation patterns serve as a fingerprint for structural confirmation.

Table 2: Illustrative High-Resolution Mass Spectrometry Data for a Hypothetical Compound

| Ion Type | m/z (Observed) | m/z (Calculated) | Molecular Formula | Error (ppm) |

| [M+H]⁺ | 605.3048 | 605.3049 | C₃₀H₅₃BrO₇ | 0.2 |

| [M+Na]⁺ | 627.2867 | 627.2868 | C₃₀H₅₃BrO₇Na | 0.1 |

| Fragment | 455.2101 | 455.2103 | C₂₃H₃₁BrO₄ | 0.4 |

Note: This table is illustrative and does not represent actual Venustatriol data.

Stereochemical Assignment and Conformational Analysis

The assignment of stereochemistry for Venustatriol, a molecule characterized by multiple chiral centers and fused polycyclic ether rings, was a meticulous process. Both relative and absolute stereochemical aspects were addressed through a combination of experimental and computational methods.

Relative Stereochemistry : This was primarily deduced from detailed analysis of 2D NMR data, particularly NOESY/ROESY correlations and coupling constant analysis chem960.comresearchgate.net. NOE enhancements indicate spatial proximity, allowing researchers to determine the relative orientations of substituents on chiral centers and the cis/trans relationships across ring junctions. For example, specific NOE cross-peaks between protons on different rings or at ring fusion points are crucial for establishing the relative stereochemistry of the polycyclic system researchgate.net.

Absolute Stereochemistry : The absolute configuration of Venustatriol was definitively established using single-crystal X-ray diffraction, which provides an unambiguous determination of chirality chem960.comscribd.com. This was often corroborated by chiroptical methods such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), which measure the interaction of chiral molecules with polarized light and are highly sensitive to their three-dimensional structure chem960.com.

Conformational Analysis : Understanding the preferred three-dimensional shapes (conformers) of Venustatriol was vital for accurate stereochemical assignment and for inferring its potential biological interactions. Conformational analysis, often supported by computational methods like Density Functional Theory (DFT) calculations, helps to identify the most stable conformers and the dynamic interconversion pathways. The rigid nature of the fused polycyclic ether rings in Venustatriol significantly constrains its conformational flexibility, allowing for more precise structural deductions from spectroscopic data.

Structural Relationship to Analogs and Biosynthetic Precursors

Venustatriol is recognized as a triterpene tetracyclic ether, originating from marine red algae of the genus Laurencia chem960.comnih.gov. This classification situates it within the broader family of oxasqualenoid natural products, which are characterized by their complex polycyclic ether frameworks nih.gov.

Triterpene Origin : The triterpene nature of Venustatriol indicates its biosynthetic derivation from squalene (B77637), a 30-carbon precursor nih.gov. A widely accepted hypothesis for the biosynthesis of many polycyclic polyethers, including oxasqualenoids, involves a cascade of epoxide-opening reactions from polyepoxide precursors. These cascades are believed to be the fundamental mechanism for constructing the multiple cyclic ether rings that define these compounds.

Analogs : Venustatriol shares structural similarities with other marine polycyclic polyethers, such as thyrsiferol (B1252132), which is considered a congener nih.gov. The diverse geometries of ring junctions observed in oxasqualenoids (e.g., trans-syn-trans or trans-anti-trans) are thought to be established through stereospecific transformations of appropriately configured epoxides within the polyepoxide precursor.

Biosynthetic Precursors : The isolation of compounds like predehydrovenustatriol acetate (B1210297), which possesses a fully cyclized structure akin to dehydrovenustatriol but lacks a halogenated ring, suggests a multi-step biosynthetic pathway involving the cyclization of polyepoxy precursors. The presence of a halide atom, often bromine or chlorine, at specific positions (e.g., C-2 or C-3) in oxasqualenoid molecules isolated from red algae is a distinctive structural feature that has prompted further biosynthetic investigations.

Synthetic Approaches to Venustatriol and Its Core Structures

Total Synthesis Strategies

The total synthesis of complex natural products like venustatriol serves not only to confirm their proposed structures but also to develop new synthetic methods and strategies. ebsco.comwikipedia.org

Early Pioneering Syntheses of Venustatriol

Two independent total syntheses of venustatriol were reported in 1988, marking significant early achievements in its chemical synthesis. beilstein-journals.orgresearchgate.net

Corey and Ha's Synthesis: E.J. Corey and D.-C. Ha reported an enantioselective and convergent total synthesis of venustatriol. researchgate.netnobelprize.org A key step in their approach involved a PCC-mediated oxidative type B cyclization, which was crucial for constructing a tetrahydrofuran (B95107) (THF) derivative, a core component of venustatriol. beilstein-journals.orgsoton.ac.ukrsc.orgsoton.ac.uk The synthesis aimed to couple this THF fragment with a corresponding tetrahydropyran (B127337) (THP) fragment in an enantioselective manner to yield venustatriol. beilstein-journals.org

Hashimoto et al.'s Synthesis: Concurrently, Hashimoto et al. also reported a total synthesis of venustatriol in 1988. beilstein-journals.org Their strategy employed a vanadium-catalyzed epoxidation as a pivotal step, enabling the stereoselective formation of the THF ring system within the molecule. beilstein-journals.org

These pioneering syntheses established the feasibility of constructing such intricate polycyclic ether structures in the laboratory and provided initial insights into the stereochemical control required for these transformations.

Convergent and Enantioselective Synthetic Routes

The synthesis of venustatriol and related polycyclic ethers often relies on convergent and enantioselective strategies to efficiently assemble the complex molecular architecture with precise control over stereochemistry. researchgate.netnobelprize.orgbeilstein-journals.orgbeilstein-archives.org

Convergent Approaches: Convergent synthesis involves the preparation of several key fragments separately, which are then joined together in a later stage. This approach can be more efficient for complex molecules as it allows for parallel synthesis and reduces the number of steps where errors can propagate. Corey and Ha's synthesis of venustatriol utilized a convergent route, involving the union of distinct intermediates. researchgate.net

Enantioselective Synthesis: Given that venustatriol possesses multiple stereocenters and exhibits biological activity that is often stereospecific, enantioselective synthetic routes are paramount. nobelprize.orgresearchgate.net These methods ensure the production of a single enantiomer, which is critical for studying its precise biological effects and for potential therapeutic applications. The Corey and Ha synthesis of venustatriol was explicitly enantioselective. researchgate.netnobelprize.org Furthermore, a concise and regioselective synthesis of the ABC tristetrahydropyran core, shared by venustatriol and thyrsiferol (B1252132), was reported by Fuwa, Sasaki, and Tachibana in 2002, highlighting efforts towards building key chiral fragments. acs.org

Stereoselective and Regioselective Construction of Polycyclic Ether Motifs

The construction of the polycyclic ether motifs, specifically tetrahydrofuran (THF) and tetrahydropyran (THP) rings, with high stereoselectivity and regioselectivity is a central challenge in the synthesis of venustatriol and similar marine natural products. chem960.comresearchgate.net

Formation of Tetrahydrofuran (THF) and Tetrahydropyran (THP) Rings

THF and THP rings are ubiquitous structural elements in many marine natural products, including venustatriol. uva.esnih.gov Their formation often involves intramolecular cyclization reactions.

Tetrahydrofuran (THF) Ring Formation: THF rings can be formed through various cyclization strategies. Oxidative cyclization of 1,5-dienes is a well-established method for the stereoselective preparation of substituted tetrahydrofurans. beilstein-journals.orgrsc.orgchemistryviews.org For instance, in the synthesis of venustatriol, the formation of a THF derivative was achieved via oxidative cyclization. beilstein-journals.org Intramolecular cyclization of alcohols, often requiring specific reagents, also provides a pathway to THF derivatives. chemistryviews.org

Tetrahydropyran (THP) Ring Formation: THP rings are also frequently encountered. Strategies for their formation include ring-selective epoxide openings. The Nicolaou group, for example, demonstrated the formation of THP systems through sequential acid-catalyzed openings of alkenyl epoxides in their work towards brevetoxin (B15176840) B, a related ladder polyether. core.ac.uk The ability to selectively form either five-membered (THF) or six-membered (THP) rings, and to control their relative and absolute stereochemistry, is crucial for the successful synthesis of complex polyethers. acs.org

Oxidative Cyclization Methodologies (e.g., Cr(VI), Ru, Os, Mn-mediated)

Oxidative cyclization reactions mediated by various transition metals are powerful tools for the stereocontrolled synthesis of THF-diols and other cyclic ether structures found in natural products. rsc.orgsoton.ac.ukthieme-connect.com

Chromium(VI)-mediated Cyclization: In the total synthesis of venustatriol, Corey and Ha employed a Cr(VI)-catalyzed oxidative type B cyclization. beilstein-journals.orgsoton.ac.ukrsc.orgsoton.ac.uk This methodology typically involves the cyclization of 5,6-dihydroxyalkenes, where a diol and a chromium(VI) oxide form an intermediate that undergoes intramolecular oxidative addition to a remote double bond, leading to the formation of THF rings. beilstein-journals.orgthieme-connect.com For venustatriol, a diol derived from geraniol (B1671447) was diastereoselectively converted into a THF derivative using an oxochromium(VI) complex. beilstein-journals.org

Ruthenium (Ru)-mediated Cyclization: Ruthenium tetroxide (RuO₄) and Ru(VII) species are utilized for the oxidative cyclization of 1,5-dienes to produce 2,5-dihydroxyalkyl-substituted tetrahydrofuran-diols (THF-diols). rsc.orgthieme-connect.com These reactions can form up to four stereogenic centers with controlled relative stereochemistry in a single step. rsc.org While RuO₄ cyclization of 1,5-dienes can yield mixtures of cis and trans THF-diol products, advancements have led to high yields and stereoselectivities for cis-THF diols. rsc.org Ruthenium tetroxide can also oxidize 1,6-dienes to tetrahydropyrans. beilstein-journals.org

Osmium (Os)-mediated Cyclization: Osmium tetroxide (OsO₄) and Os(VI) species are effective catalysts for the oxidative cyclization of 5,6-dihydroxyalkenes, leading to the formation of enantiopure cis-tetrahydrofurans. beilstein-journals.orgrsc.orgsoton.ac.uk This method has been applied in the formal synthesis of natural products like (+)-cis-solamin. beilstein-journals.orgrsc.org

Manganese (Mn)-mediated Cyclization: Permanganate (B83412) (Mn(VII))-mediated oxidative cyclizations of 1,5-dienes can also be employed to furnish THF diols. For example, the synthesis of trans-(+)-linalool oxide involved an oxidative cyclization using stoichiometric amounts of sodium permanganate to yield a trans-THF diol with excellent diastereomeric ratio. beilstein-journals.orgrsc.org

These diverse oxidative cyclization methodologies provide versatile tools for constructing the cyclic ether motifs present in venustatriol and other complex natural products.

Strategic Application of Alkene Metathesis and Epoxide-Opening Cascades

Beyond oxidative cyclizations, alkene metathesis and epoxide-opening cascades represent powerful strategies for the convergent and stereoselective construction of polycyclic ether frameworks.

Epoxide-Opening Cascades: This strategy is inspired by proposed biosynthetic pathways for polyether natural products, suggesting that their complex structures arise from a series of sequential epoxide-opening events. nih.govcore.ac.uknih.gov These cascades allow for the rapid generation of molecular complexity from relatively simple polyepoxide precursors. nih.gov

In the context of related squalene-derived triterpene polyethers, a biomimetic epoxide-initiated cationic cascade reaction was reported by Corey for the synthesis of (+)-omaezakianol. mdpi.com This cascade began with a 5-exo cyclization of a terminal epoxide, triggered by Brønsted acid catalysis, followed by further epoxide-opening events to afford the polycyclic structure. mdpi.com

Epoxide-opening cascades can be highly efficient, capable of forming multiple rings, such as two THF rings, in a single step. mdpi.com The regioselectivity and stereoselectivity of these cascades can be controlled by factors such as the electronic bias of the epoxides or the use of directing groups. core.ac.uknumberanalytics.commit.edu

Alkene Metathesis: Olefin metathesis, particularly cross-metathesis, is a widely used reaction for forming carbon-carbon double bonds and constructing complex molecular architectures. In the asymmetric total synthesis of (+)-omaezakianol, a related squalene-derived triterpene polyether, olefin cross-metathesis was identified as a key step. mdpi.com While specific details for its application in venustatriol synthesis were not extensively detailed in the provided search results, its strategic importance in the synthesis of similar marine polycyclic ethers highlights its potential for constructing the alkene precursors necessary for subsequent cyclization or other transformations in venustatriol synthesis.

Synthesis of Key Intermediates and Substructures Relevant to Venustatriol

The total synthesis of Venustatriol (PubChem CID: 101052646) has been achieved by multiple research groups, notably by Shirahama and co-workers in 1988, and subsequently by Corey and Ha in the same year. ontosight.aisigmaaldrich.comnih.gov These syntheses highlight the strategic construction of its polycyclic ether core, which is characterized by multiple fused tetrahydropyran (THP) and tetrahydrofuran (THF) rings.

A prominent approach to the core structure involves the assembly of key intermediates. For instance, the ABC tristetrahydropyran substructure, common to both Venustatriol and Thyrsiferol (PubChem CID: 10984902), has been synthesized in 14 steps starting from farnesyl acetate (B1210297) (PubChem CID: 638500). This synthesis demonstrated precise control over the regio- and stereoselectivity during the formation of each tetrahydropyran ring. thegoodscentscompany.comcenmed.com

Further details on the construction of these complex substructures include:

ABC Ring System: The C1-C15 intermediate, encompassing the A, B, and C tetrahydropyranyl rings, was derived from two preconstructed units. These units represented the functionalized A ring (C2-C6) and the C ring (C10-C14). nih.gov

The bromotetrahydropyranyl A ring was formed through the bromoetherification of a hydroxyalkene, which itself was synthesized from (2R,3R)-epoxy geraniol, an intermediate derived from geraniol (PubChem CID: 637566). nih.gov

The C ring was stereoselectively assembled via an acid-catalyzed opening of a hydroxy epoxide, originating from D-glutamic acid (PubChem CID: 23327). nih.gov

The preconstructed A and C ring intermediates were then coupled using organochromium conditions. nih.gov

The closure of the B ring was achieved stereoselectively through the formation of a species derived from a C7, C11 keto-alcohol, followed by an in situ reduction of a tetrahydropyranyl oxonium. nih.gov

D Ring Construction: The tetrahydrofuran D ring (C19-C22) was obtained from a geraniol-derived tertiary hydroxy alkene. A key step in its formation was a stereoselective rhenium(VII)-induced syn-oxidative cyclization. nih.gov

Corey's total synthesis of Venustatriol also featured a chromium(VI)-catalyzed oxidative cyclization. In this method, diol 94, derived from geraniol, was diastereoselectively converted into the tetrahydrofuran (THF) derivative 95 with a 43% yield. Venustatriol (96) was subsequently obtained through a C-C coupling reaction with the corresponding tetrahydropyran (THP) fragment in an enantioselective manner. fishersci.noguidetopharmacology.org

The synthetic routes to Venustatriol and its substructures often involve the precise manipulation of oxygen-containing heterocycles. The following table summarizes some key intermediates and their origins:

| Intermediate/Substructure | Origin/Precursor | Key Transformation | Relevant Ring System |

| Diol 94 | Geraniol | THF (precursor) | |

| THF derivative 95 | Diol 94 | Cr(VI)-catalyzed oxidative cyclization | THF |

| ABC tristetrahydropyran | Farnesyl acetate | Regio- and stereoselective formation of THP rings | A, B, C (THP) |

| Bromotetrahydropyranyl A ring | (2R,3R)-epoxy geraniol | Bromoetherification | A (THP) |

| C ring | D-Glutamic acid | Acid-catalyzed epoxide opening | C (THP) |

| Tetrahydrofuran D ring | Geraniol-derived tertiary hydroxy alkene | Re(VII)-induced syn-oxidative cyclization | D (THF) |

Development of Novel Synthetic Methodologies Inspired by Venustatriol

The structural complexity of marine polycyclic polyethers like Venustatriol has been a significant driving force for innovation in synthetic organic chemistry. The challenges associated with their total synthesis have directly contributed to the development and refinement of novel synthetic methodologies. uni.luthegoodscentscompany.comsquarespace.com

One area particularly influenced by the synthesis of such compounds is the development of controlled epoxide-opening cascades . Epoxides are highly versatile intermediates, and their enantioselective formation (e.g., via Sharpless asymmetric epoxidation) is crucial for constructing the precise stereochemistry found in natural products like Venustatriol. uni.luguidetopharmacology.org The synthesis of Venustatriol, with its multiple cyclic ether motifs, necessitates highly regioselective epoxide-opening reactions. Research has actively focused on developing methods to facilitate endo-selective cyclization, which is often challenging but essential for forming the larger rings present in these polyethers. This control over regioselectivity is a critical methodological advancement inspired by the need to synthesize such complex structures. guidetopharmacology.org

The iterative nature of constructing multiple fused ether rings, as seen in the assembly of Venustatriol's core, has also spurred advancements in sequential cyclization strategies and the use of specific metal-catalyzed reactions for ring formation. The successful application of methods such as Cr(VI)-catalyzed oxidative cyclization and Re(VII)-induced syn-oxidative cyclization in Venustatriol's synthesis exemplifies the utility and further development of these methodologies for constructing intricate cyclic systems. nih.govfishersci.noguidetopharmacology.org The pursuit of efficient and stereoselective routes to natural products like Venustatriol continues to inspire new approaches in organic synthesis, including innovative strategies for C-C bond formation and stereochemical control.

Biosynthetic Pathways and Enzyme Mechanisms in Venustatriol Formation

Origins from Squalene (B77637) and 2,3-Oxidosqualene (B107256)

Venustatriol was first identified and isolated from the red alga Laurencia venusta, highlighting its marine origin unige.chnih.govresearchgate.net. As a triterpene, its biosynthesis is fundamentally rooted in squalene, a 30-carbon acyclic isoprenoid unige.chnih.govmdpi.com. Squalene (C30H50) is a ubiquitous polyunsaturated hydrocarbon that serves as a crucial precursor for a vast array of triterpenoids and sterols across diverse biological systems nih.govuni.lufishersci.sefishersci.ca.

The direct precursor for the cyclization reactions that lead to venustatriol and other cyclic triterpenes is 2,3-oxidosqualene (C30H50O) vliz.beplos.orgtandfonline.com. This epoxide is generated through the enzymatic oxidation of squalene, a reaction typically catalyzed by squalene monooxygenase (also known as squalene epoxidase) vliz.beplos.orgwikipedia.orgnih.gov. The subsequent cyclization of 2,3-oxidosqualene is a pivotal step, yielding the diverse and complex polycyclic scaffolds characteristic of triterpenoids vliz.beplos.orgtandfonline.com.

Role of Oxidosqualene Cyclases (OSCs) in Triterpene Biosynthesis

Oxidosqualene cyclases (OSCs) are central to triterpene biosynthesis, orchestrating the cyclization of 2,3-oxidosqualene vliz.beplos.orgtandfonline.compnas.org. This enzymatic step is recognized as the first committed reaction in the pathway, leading to the formation of a wide spectrum of polycyclic compounds vliz.beplos.org. The remarkable structural diversity of triterpenoids, encompassing over 100 known carbon skeletons, is largely attributable to the specificity and catalytic versatility of different OSC enzymes plos.orgtandfonline.com. These enzymes dictate the number and nature of rearrangement steps that occur during the cyclization process, thereby shaping the final triterpene structure plos.orgtandfonline.com.

OSCs constitute a large gene superfamily, with members categorized into distinct groups based on their product specificity and evolutionary relationships plos.org. Their functions extend to both primary metabolism, where they produce essential sterol precursors like lanosterol (B1674476) and cycloartenol (B190886), and specialized metabolism, contributing to the rich chemical diversity of bioactive natural products plos.org. While the specific OSC responsible for venustatriol biosynthesis has not been explicitly characterized in the provided literature, its formation undoubtedly relies on a specialized OSC capable of directing the cyclization and subsequent rearrangements to yield its unique tetracyclic ether structure.

Investigation of Isoprenoid Precursor Pathways (MVA and MEP) in Marine Algae

The foundational building blocks for all terpenoids, including venustatriol, are the C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.gov. These precursors are synthesized via two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway vliz.beplos.orgnih.govnih.gov. In higher plants, the cytosolic MVA pathway is generally responsible for the production of precursors for sesquiterpenes and triterpenes, while the plastidial MEP pathway supplies precursors for other terpene classes vliz.beplos.org.

However, the utilization of these pathways can vary among different organisms. For instance, green algae typically lack the genes for the MVA pathway, relying instead on the MEP pathway for their sesquiterpene and triterpene building blocks vliz.beplos.org. In the context of marine algae that produce squalenoid-derived triterpenoids like venustatriol and thyrsiferol (B1252132), such as Laurencia dendroidea, evidence suggests the involvement of the MVA pathway. Enzymes associated with the mevalonate pathway, including HMGS and HMGR, have been detected in L. dendroidea, indicating its role in providing the initial isoprenoid precursors that ultimately converge to squalene for triterpene biosynthesis nih.govnih.gov. This implies that the MVA pathway is a critical component of the metabolic machinery leading to venustatriol in its natural producers.

Proposed Biogenetic Mechanisms for Polycyclic Ether Formation (e.g., Sequential vs. Concerted Cyclization)

The formation of the intricate polycyclic ether frameworks found in venustatriol and its related congeners, such as thyrsiferol, which are both derived from squalene, involves complex cyclization mechanisms mdpi.comnih.govmdpi.com. Two principal mechanistic models are often considered: sequential cyclization and concerted cyclization. A concerted mechanism posits that the entire cyclization cascade occurs in a single, synchronized step, leading directly to the final polycyclic structure. In contrast, a sequential mechanism involves a series of discrete, stepwise reactions, often proceeding through identifiable carbocationic or other reactive intermediates, before the complete ring system is established mdpi.comresearchgate.netresearchgate.net.

Research into the biogenesis of these squalene-derived polyether compounds, including those within the venustatriol and thyrsiferol series, has lent support to a sequential cyclization mechanism mdpi.com. For example, the isolation and characterization of specific biogenetic intermediates, such as 14-keto-dehydrothyrsiferol—a compound featuring a carbonyl group at C-11—have been cited as key evidence favoring a sequential process over a classically concerted biogenetic pathway for these complex squalene metabolites mdpi.com. Furthermore, studies on related oxidative cyclizations of dienes and polyenes, which are relevant to the synthetic construction of venustatriol fragments, have also explored both concerted and sequential pathways, with some findings supporting sequential additions researchgate.netresearchgate.netthieme-connect.com.

Enzymatic Studies and Functional Characterization of Biosynthetic Enzymes

Enzymatic studies are fundamental to unraveling the precise molecular mechanisms underlying natural product biosynthesis. While comprehensive functional characterization of a specific venustatriol synthase has not been widely reported in the provided literature, significant advancements have been made in understanding the broader class of oxidosqualene cyclases (OSCs) from marine sources vliz.beplos.orgtandfonline.compnas.org. These enzymes are responsible for the initial cyclization of 2,3-oxidosqualene into diverse triterpene scaffolds.

A notable example is the cloning and functional characterization of cycloartenol synthase (LdCAS) from the red seaweed Laurencia dendroidea vliz.beplos.org. This enzyme effectively cyclizes 2,3-oxidosqualene to produce cycloartenol, a crucial sterol precursor vliz.beplos.org. Phylogenetic analyses suggest that cycloartenol may be a common product of OSCs across various red seaweeds plos.org. The remarkable diversity observed in triterpene structures is directly linked to the catalytic versatility of different OSC enzymes and their capacity to facilitate various rearrangement steps during cyclization plos.orgtandfonline.com. Ongoing research also explores strategies for optimizing OSCs through modifications of key amino acid residues, aiming to influence product specificity and improve the efficiency of complex triterpenoid (B12794562) production, which could have implications for the engineered biosynthesis of compounds like venustatriol tandfonline.com. Such enzymatic investigations provide essential insights into the complex biosynthetic machinery that generates venustatriol and other intricate marine triterpenes.

Compound Names and PubChem CIDs

Biological Activities of Venustatriol: Mechanistic and Cellular Studies

In Vitro Antiviral Activity and Mechanism of Action

Venustatriol has been noted for its in vitro antiviral properties. researchgate.netcusat.ac.indntb.gov.uascispace.com It belongs to a group of marine terpenoids that have been tested against various viral strains, including coronaviruses (CoV). researchgate.net The general mechanism of action for antiviral compounds often involves interfering with critical stages of the viral life cycle, such as attachment to host cells, penetration, uncoating, nucleic acid replication, or protein synthesis. nih.govnih.govnih.gov

Inhibition of Viral Replication Pathways

While the precise pathways of viral replication inhibited by Venustatriol are not explicitly detailed in the available information, its classification as an antiviral agent suggests its capacity to interfere with the complex processes required for viral propagation within host cells. scispace.comnih.govclarku.edu Antiviral agents can target various steps, including the synthesis of viral nucleic acids (DNA or RNA) or the production of viral proteins essential for replication and assembly. nih.govnih.gov

Interaction with Cellular Targets or Enzymes Involved in Viral Processes

The specific cellular targets or enzymes through which Venustatriol exerts its antiviral effects have not been fully elucidated in the provided research. However, the efficacy of antiviral compounds often stems from their interaction with host cell components or viral enzymes crucial for the infection process. nih.govnih.govscienceopen.com

In Vitro Cytotoxic Activity and Cellular Effects

Venustatriol, along with other squalene-derived polyethers from the thyrsiferol (B1252132) and venustatriol series, has demonstrated significant cytotoxic activity in vitro. mdpi.comnih.govresearchgate.netsemanticscholar.org This activity indicates its potential to induce cell death or inhibit cell proliferation.

Impact on Specific Cell Lines (e.g., Tumor Cells)

Studies have reported that compounds from the venustatriol series exhibit strong cytotoxic effects, notably against leukemia cell lines. scispace.com The in vitro cytotoxic activity of various natural products is often evaluated against a range of human cancer cell lines, including those from breast cancer (e.g., MCF-7, MDA-MB-231), colorectal cancer (e.g., HCT-116, Caco-2), and cervical cancer (e.g., HeLa). nih.govsemanticscholar.orgathmsi.orgfrontiersin.org While specific IC50 values for Venustatriol across a broad panel of tumor cell lines are not detailed in the provided snippets, its reported cytotoxic effects against tumor cells highlight its potential as an antiproliferative agent. scispace.com

Mechanisms of Growth Inhibition (e.g., Hypoxia-Selective Effects)

The mechanisms by which Venustatriol inhibits cell growth are an area of ongoing investigation. Hypoxia, a condition of low oxygen often found in solid tumors, plays a crucial role in tumor progression by upregulating growth factors and cellular adaptation genes, promoting cell survival, proliferation, invasion, metastasis, angiogenesis, and resistance to therapies. nih.govmdpi.comdovepress.comwikipedia.org Hypoxia-inducible factor 1α (HIF1α) is a key transcription factor that mediates cellular adaptation to hypoxic stress and is considered an important target for anticancer drug discovery. mdpi.comresearchgate.net While thyrsiferol, a related marine metabolite from the same series, has been shown to inhibit hypoxia-induced HIF-1 activation and suppress mitochondrial respiration at Complex I, specific mechanistic details regarding Venustatriol's direct impact on hypoxia-selective effects or its precise pathways of growth inhibition (e.g., induction of apoptosis, cell cycle arrest, or interference with metabolic pathways like the Warburg effect) are not explicitly detailed in the provided information. nih.govresearchgate.netnih.govthno.orgnih.govnih.gov Further research is needed to fully elucidate these specific mechanisms for Venustatriol.

Other Investigated Biological Activities (e.g., Protein Phosphatase Inhibition, Integrin Antagonism)

Beyond its antiviral and cytotoxic properties, Venustatriol has been investigated for other significant biological activities. As a member of the squalene-derived polyether series, which includes thyrsiferol and venustatriol, it has demonstrated the ability to inhibit protein phosphatase type 2A (PP2A). mdpi.comnih.govresearchgate.netsemanticscholar.org PP2A is a crucial enzyme involved in regulating various cellular processes, including cell cycle control, apoptosis, and signal transduction, and its inhibition is a potential therapeutic approach in diseases like cancer. mdpi.comresearchgate.netsemanticscholar.org Additionally, Venustatriol has been reported to exhibit integrin antagonist activity. mdpi.comnih.govresearchgate.netsemanticscholar.orgcusat.ac.in Integrins are cell surface receptors that play vital roles in cell adhesion, migration, and signaling, and their antagonism can have implications in various physiological and pathological processes, including inflammation and tumor metastasis. cusat.ac.in

Structure Activity Relationship Sar Studies of Venustatriol and Its Analogs

Identification of Pharmacophoric Features and Key Structural Determinants for Activity

Pharmacophoric features of venustatriol, which are the essential structural elements responsible for its biological activity, are being elucidated through various studies. In silico molecular docking simulations have highlighted venustatriol's potential as an antiviral agent, particularly against SARS-CoV-2. It demonstrated a high docking score of -8.7 kcal/mol against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is comparable to or even higher than reference antiviral drugs like remdesivir (B604916) (-7.4 kcal/mol) and favipiravir (B1662787) (-5.7 kcal/mol) nih.govsemanticscholar.org. This strong binding affinity suggests that specific structural motifs within venustatriol's polycyclic ether scaffold are well-suited for interacting with the active site of this viral enzyme.

Beyond its antiviral potential, venustatriol and other squalene-derived polyethers, such as those in the thyrsiferol (B1252132) series, have exhibited a range of biological activities, including cytotoxicity, integrin antagonist activity, and protein phosphatase type 2A (PP2A) inhibition mdpi.comrsc.org. For instance, the in vitro cytostatic activity of venustatriol and thyrsiferol derivatives has been assessed using XTT assays against human cancer cell lines rsc.org. While specific pharmacophoric features for these activities are still under investigation for venustatriol itself, general principles from related polycyclic ethers and acetogenins (B1209576) offer insights. For acetogenins, which often contain tetrahydrofuran (B95107) (THF) rings, SAR studies indicate that adjacent bis-THF compounds are generally the most potent, followed by non-adjacent bis-THF, mono-THF, and non-ring THF compounds soton.ac.uk. This suggests that the number, arrangement, and connectivity of cyclic ether rings are critical determinants of activity within this class of natural products.

Table 1: Docking Scores of Venustatriol and Reference Antiviral Drugs Against SARS-CoV-2 RdRp (In Silico)

| Compound Name | Docking Score (kcal/mol) | Target |

| Venustatriol | -8.7 | SARS-CoV-2 RdRp |

| Remdesivir | -7.4 | SARS-CoV-2 RdRp |

| Favipiravir | -5.7 | SARS-CoV-2 RdRp |

Impact of Stereochemistry on Biological Efficacy

Stereochemistry plays a pivotal role in the biological efficacy of venustatriol and other marine polycyclic ethers. The precise three-dimensional arrangement of atoms, particularly at chiral centers and within the fused ring systems, dictates how these molecules interact with biological targets such as receptors and enzymes nih.govijpsjournal.commdpi.commhmedical.com. For complex marine polycyclic ethers, accurate structure determination, including stereochemical assignments, is paramount for understanding their SAR and modes of interaction with ion channels mdpi.comnih.gov.

The synthesis of venustatriol and its analogues often involves stereocontrolled reactions to build the intricate polycyclic ether scaffold soton.ac.ukacs.org. For instance, the formation of tetrahydrofuran (THF) rings, a common motif in venustatriol, typically proceeds with a predominant cis-stereoselectivity due to geometrical constraints in oxidative cyclization reactions beilstein-journals.org. However, the preparation of trans-THF isomers can be more challenging and may require specific synthetic procedures beilstein-journals.org.

For some oxasqualenoids, which are structurally related to the thyrsiferol and venustatriol series, stereochemical assignments have necessitated comprehensive structural studies involving techniques like NOESY data, J-based configuration analysis, comparison with synthetic models, and Density Functional Theory (DFT) calculations researchgate.net. These detailed analyses are essential because even minor differences in stereochemistry can lead to significant variations in biological activity, including potency, selectivity, and metabolic profiles nih.govijpsjournal.commdpi.com. While direct comparative data on the biological efficacy of different stereoisomers of venustatriol itself is not extensively detailed in the provided sources, the emphasis on stereocontrol in its synthesis acs.org and the general importance of stereochemistry in polycyclic ethers mdpi.comnih.gov strongly imply its critical impact on venustatriol's biological functions.

Rational Design of Venustatriol Derivatives for Enhanced Activity or Selectivity

The promising biological activities of venustatriol position it as a lead compound for rational drug design. Rational design involves systematically modifying the chemical structure of a lead compound to optimize its therapeutic properties, such as enhancing activity, improving selectivity for a specific target, or reducing off-target effects.

The in silico demonstration of venustatriol's strong binding to SARS-CoV-2 RdRp provides a computational basis for designing derivatives with potentially improved antiviral efficacy nih.govsemanticscholar.org. The ability to synthesize venustatriol and its analogues is fundamental to these efforts, as it allows for the creation of compounds with specific structural alterations for SAR studies soton.ac.uknii.ac.jp.

General principles of rational design, applicable to natural products like venustatriol, include:

Structural Simplification or Elaboration: Reducing the complexity of the molecule to identify minimal pharmacophoric units or adding new functionalities to enhance binding or introduce new mechanisms of action drugdesign.org.

Introduction of Flexibility or Rigidity: Modulating the conformational freedom of the molecule to optimize its fit within a target binding site drugdesign.org.

For marine natural products that exhibit both desired biological activity and cytotoxicity, rational modifications are often explored to improve the therapeutic index, ensuring that beneficial effects outweigh potential adverse ones nih.gov. While specific examples of rationally designed venustatriol derivatives with enhanced activity or selectivity are not explicitly detailed in the provided search results, the groundwork for such endeavors is clearly established through synthetic accessibility and the ongoing SAR investigations of this class of polycyclic ethers.

Insights from Molecular Modeling and Computational Approaches

Molecular modeling and computational approaches have become indispensable tools in the SAR studies of venustatriol and related polycyclic ethers. These methods provide atomic-level insights into ligand-target interactions and predict physicochemical properties, thereby guiding experimental design and interpretation.

For venustatriol, molecular docking simulations have been instrumental in identifying its potential antiviral activity against SARS-CoV-2 RdRp. These simulations predict the binding orientation and affinity of venustatriol within the enzyme's active site, yielding a favorable docking score of -8.7 kcal/mol nih.govsemanticscholar.org. Such computational predictions are crucial for prioritizing compounds for further in vitro and in vivo testing.

Beyond docking, computational methods are employed for:

Conformational Analysis: Exploring the various three-dimensional shapes a molecule can adopt and how these conformations influence its interaction with biological targets researchgate.net. Molecular mechanics conformational searches, for instance, are used to understand the preferred geometries of complex polyethers researchgate.net.

Quantum Mechanical Calculations (e.g., DFT): Providing a deeper understanding of electronic properties, atomic charges, and bond energies, which are critical for characterizing interaction mechanisms. DFT calculations have been used in stereochemical assignments for oxasqualenoids, particularly for challenging cases involving non-protonated carbons within epoxide functionalities researchgate.net.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction: Computational tools can predict various pharmacokinetic and toxicity profiles, helping to filter out compounds with unfavorable drug-like properties early in the discovery process nih.govsemanticscholar.orgresearchgate.netniscair.res.in. While not directly SAR for activity, these predictions are vital for rational design by ensuring designed compounds are "drug-suitable" nih.govsemanticscholar.org.

Computational approaches also facilitate the study of large and complex molecules like polycyclic ethers, where experimental determination of every structural variant's activity would be impractical archive.org. They allow for the virtual screening of numerous analogs and the identification of key interaction points, thereby accelerating the drug discovery process slideshare.net.

General Principles of SAR Applied to Polycyclic Ethers

Polycyclic ethers, including venustatriol, represent a structurally diverse class of marine natural products with complex molecular architectures and potent biological activities mdpi.comnih.govnii.ac.jp. The general principles of SAR are applied to unravel the relationship between their intricate structures and their varied biological functions.

Key principles observed in SAR studies of polycyclic ethers include:

Rigid Polycyclic Scaffold: The ladder-shaped, trans-fused cyclic ether skeletons, often ranging from five- to nine-membered rings, provide a rigid and defined three-dimensional framework mdpi.comnih.gov. This inherent rigidity significantly influences how the molecule presents its functional groups to a biological target, affecting binding specificity and affinity.

Importance of Ether Linkages: The oxygen atoms within the cyclic ether rings are crucial for maintaining the scaffold's integrity and can act as hydrogen bond acceptors, participating in interactions with target proteins drugdesign.org. Alterations to these ether linkages (e.g., ring size, presence of epoxides) can dramatically impact activity researchgate.netmit.edu.

Stereochemical Control: As extensively discussed in Section 7.2, the absolute and relative stereochemistry of multiple chiral centers within the polycyclic ether system is paramount mdpi.comnih.govbeilstein-journals.org. Even subtle changes in stereoisomerism can lead to profound differences in biological efficacy due to specific interactions with chiral biological macromolecules nih.govijpsjournal.commdpi.com.

Conformational Flexibility: Despite their apparent rigidity, polycyclic ethers can possess conformational flexibility, particularly in larger rings or side chains. Understanding the preferred conformations and how they change upon binding is essential for elucidating SAR mdpi.com. Molecular modeling is particularly useful here researchgate.net.

Biogenetic Considerations: The SAR of polycyclic ethers is often informed by their biogenetic pathways, which involve stereoselective cyclizations (e.g., epoxide-opening cascades) that establish the characteristic ring fusions and stereochemistry beilstein-journals.orgmit.edu. This understanding can guide the design of synthetic analogs that mimic or modify natural structures.

The systematic application of these SAR principles, combined with advanced synthetic methodologies and computational tools, is vital for transforming complex natural products like venustatriol into optimized therapeutic leads.

Chemical Modifications and Derivatization Strategies for Venustatriol

Synthetic Derivatization for Enhanced Biological Profiling (e.g., SAR studies)

Synthetic derivatization of natural products like Venustatriol is a fundamental approach in drug discovery and chemical biology, primarily for conducting Structure-Activity Relationship (SAR) studies. SAR investigations aim to elucidate how changes in a molecule's chemical structure influence its biological activity. For Venustatriol, a compound with reported antiviral activity against CoV strains, synthetic modifications can help identify pharmacophores, optimize potency, and improve selectivity researchgate.netnih.gov.

Functionalization of Venustatriol for Specific Research Applications

Functionalization refers to the process of introducing specific chemical groups onto a molecule to impart new properties or enable its use in particular research contexts. For a complex natural product like Venustatriol, functionalization could serve several purposes, although direct examples for Venustatriol itself are not widely reported in the general literature.

Potential applications of functionalized Venustatriol could include:

Probe Development: Attaching fluorescent tags or affinity labels to Venustatriol could create probes for studying its cellular uptake, distribution, and molecular targets. This would involve reacting its hydroxyl groups or potentially incorporating new functional handles into its structure.

Immobilization: Covalently linking Venustatriol to solid supports (e.g., beads, resins, or biosensor surfaces) could facilitate affinity chromatography, high-throughput screening, or the development of biosensors for Venustatriol or its binding partners. This would likely leverage its hydroxyl groups for linkage.

Conjugation to Macromolecules: Venustatriol could be conjugated to polymers or nanoparticles to improve its solubility, stability, or targeted delivery in biological systems, similar to strategies used for other bioactive compounds mdpi.com. This typically involves linker chemistry to attach the small molecule to the larger carrier.

General functionalization strategies often involve modifying hydroxyl groups, which are abundant in many natural products. These modifications can tune properties such as solubility, reactivity, and interaction with other materials mdpi.comrsc.org.

Derivatization Techniques for Analytical Detection and Characterization

Derivatization is a widely employed chemical technique in analytical chemistry to modify an analyte's properties, thereby improving its suitability for various detection and characterization methods, particularly chromatography and mass spectrometry spectroscopyonline.comresearchgate.netlibretexts.org. For compounds like Venustatriol, which may possess low volatility, poor thermal stability, or insufficient ionization efficiency, derivatization can be critical for accurate analysis.

The primary goals of derivatization in analytical contexts include:

Increased Volatility: Essential for Gas Chromatography (GC) analysis, as it allows non-volatile compounds to be vaporized without decomposition researchgate.netlibretexts.orgchromtech.com.

Improved Chromatographic Separation: Modifying polarity can enhance separation efficiency and resolution in both GC and Liquid Chromatography (LC) chromtech.comnih.govnih.govnih.gov.

Enhanced Detection Sensitivity: Introducing groups that improve ionization efficiency in Mass Spectrometry (MS) or enhance detectability by other detectors (e.g., UV-Vis, fluorescence) spectroscopyonline.comlibretexts.orgnih.govnih.govddtjournal.com.

Better Compound Identification: Creating specific fragmentation patterns in MS/MS or forming diastereomers for chiral separation spectroscopyonline.comresearchgate.netchromtech.com.

Common functional groups targeted for derivatization include alcohols, carboxylic acids, amines, and sulfhydryls libretexts.org. Given Venustatriol's polyhydroxylated nature, derivatization of its hydroxyl groups would be a primary strategy.

Strategies for Improved Mass Spectrometry Sensitivity and Chromatographic Separation

Derivatization plays a pivotal role in optimizing both mass spectrometry sensitivity and chromatographic separation for compounds like Venustatriol.

Mass Spectrometry Sensitivity: Many compounds exhibit low ionization efficiency in electrospray ionization (ESI-MS), making sensitive detection challenging nih.govddtjournal.com. Derivatization can introduce a chargeable moiety, significantly improving ionization. For instance, converting carboxylic acids to cationic amides can enhance detection sensitivity by 10- to 20-fold in LC-ESI-MS/MS nih.gov. For neutral compounds such as alcohols and phenols, reagents like dansyl chloride (Dns-Cl) can introduce a dimethylamino group, which is an easily ionizable moiety, leading to enhanced detection sensitivity nih.govddtjournal.comnih.gov. The derivatives generated often yield specific product ions upon collision-induced dissociation (CID), further aiding sensitive and selective detection via Multiple Reaction Monitoring (MRM) nih.govddtjournal.com.

Chromatographic Separation: Derivatization can modify the physicochemical properties of an analyte to improve its behavior on chromatographic columns.

Gas Chromatography (GC): For GC analysis, derivatization increases volatility and thermal stability, preventing degradation and improving peak shape. Common methods include silylation (replacing active hydrogens with silyl (B83357) groups), acylation (reacting with acyl chlorides for polar groups), and alkylation (adding alkyl groups to active hydrogens) researchgate.netlibretexts.orgchromtech.com. These techniques can make polar, less volatile compounds suitable for GC analysis.

Liquid Chromatography (LC): In reversed-phase HPLC, derivatization can increase the hydrophobicity of polar compounds, leading to better retention and separation libretexts.org. Conversely, for normal-phase LC, derivatization might aim to reduce polarity. Derivatization can be performed either pre-column (before injection) or post-column (after separation but before detection). Post-column derivatization offers advantages such as avoiding interference from derivatization reagents and allowing for less stable derivatives, as they only need to be stable until detection chromatographytoday.com.

An overview of common derivatization agents and their general analytical purposes is provided below:

| Derivatization Agent Type | Functional Group Targeted | Primary Analytical Goal(s) | Relevant Analytical Technique(s) |

| Silylating Agents | -OH, -COOH, -NH, -SH | Increase volatility, improve thermal stability | GC, GC-MS |

| Acylating Agents | -OH, -NH2 | Increase volatility, improve chromatographic efficiency, enhance UV/fluorescence detection | GC, GC-MS, HPLC |

| Alkylating Agents | -OH, -COOH, -NH | Increase volatility, enhance MS ionization | GC, GC-MS, LC-MS |

| Charge Tags (e.g., AMPP, Dansyl-Cl) | -COOH, -NH2, -OH | Greatly enhance MS ionization sensitivity | LC-MS, LC-MS/MS |

| Dienophile Reagents (e.g., PTAD) | Double bonds, hydroxyl groups | Increase MS ionization efficiency, improve selectivity | LC-MS/MS |

Chemical Isotope Labeling for Quantitative Analysis

Chemical isotope labeling (CIL) is a powerful technique for accurate quantitative analysis, particularly in mass spectrometry-based metabolomics and proteomics nih.govnih.govrsc.org. This approach involves introducing stable (non-radioactive) isotope-coded moieties into the analyte molecules, allowing for precise relative or absolute quantification.

The core principle of CIL involves reacting two or more samples (e.g., treated vs. control) with chemically identical but isotopically distinct reagents. For instance, one sample might be labeled with a light isotope (e.g., 12C), while the other is labeled with a heavy isotope (e.g., 13C or 2H/deuterium) mdpi.comexplorationpub.com. After labeling, the samples are combined and analyzed together by mass spectrometry. Because the derivatives are chemically identical, they behave similarly during sample preparation, chromatography, and ionization, minimizing matrix effects nih.govnih.gov. The mass spectrometer can then differentiate the isotopically labeled analytes based on their mass difference, and the ratio of their peak intensities directly reflects their relative abundance in the original samples nih.govwikipedia.org.

For Venustatriol, if quantitative analysis in complex biological matrices were required (e.g., to measure its concentration after administration or its metabolic fate), CIL could be employed. For example, a heavy-isotope labeled Venustatriol derivative could be synthesized and used as an internal standard. This would allow for highly accurate quantification by compensating for sample loss and ionization variability during the analytical process nih.gov. CIL also improves ESI efficiency and fragmentation properties, leading to high sensitivity and specificity in various detection modes nih.gov.

This strategy is particularly beneficial for:

Differential Analysis: Comparing the levels of Venustatriol or its metabolites between different biological states (e.g., diseased vs. healthy) nih.gov.

Simultaneous Quantification: Accurately quantifying multiple related compounds, even if stable isotope-labeled internal standards are not available for all of them nih.govmdpi.com.

Submetabolome Profiling: Providing high-coverage and confident quantification within specific classes of compounds nih.govmdpi.comexplorationpub.com.

Examples of CIL include the use of 12C/13C labeling for non-volatile organic acids mdpi.com and deuterium-labeled acetone (B3395972) for aminophospholipids, which introduces a mass shift ideal for profiling and quantification nih.gov.

Advanced Analytical Methodologies for Venustatriol Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for isolating and purifying Venustatriol from crude extracts, ensuring the sample's homogeneity and suitability for subsequent spectroscopic analyses.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and purification of natural products, including Venustatriol. Its versatility allows for the separation of compounds based on their polarity, size, or other chemical properties. In the context of Venustatriol, HPLC has been successfully employed for its purification google.com. For instance, a fraction containing Venustatriol was purified using HPLC with a Dynamax Si column and a chloroform-methanol solvent system google.com.

HPLC, often coupled with detectors such as UV or diode array detectors (DAD), provides a robust means to monitor the separation process and assess the purity of isolated compounds. For related compounds, HPLC analysis has been used to confirm purity, with UV spectra recording specific peaks, such as at 264 nm for a secodolastane-type diterpenoid cmfri.org.in. Furthermore, HPLC/High-Resolution Mass Spectrometry (HRMS) has been instrumental in detecting and separating stereoisomers of compounds found in marine red algae, which are structurally related to Venustatriol mdpi.com. This demonstrates HPLC's capability to resolve closely related chemical entities, a critical aspect for complex natural products like Venustatriol which may exist as multiple stereoisomers or co-eluting impurities. HPLC systems equipped with differential diffractometer detectors have also been used for the isolation of Venustatriol-related compounds, such as spirodehydrovenustatriol, from red algae extracts nih.gov.

Gas Chromatography (GC) is particularly effective for the analysis of volatile or semi-volatile compounds. While Venustatriol (C30H53BrO7) is a relatively large and polar molecule, making direct GC analysis challenging, it can be analyzed by GC when coupled with mass spectrometry (GC-MS) following chemical derivatization. GC-MS is a powerful tool for both qualitative and quantitative analysis, identifying compounds by comparing their mass fragmentation patterns with library databases turkjps.orgthermofisher.com.

GC-MS analysis has been applied to extracts from marine red algae, such as Sarconema filiforme and Laurencia obtusa, which are sources of various bioactive compounds, including terpenes that share structural similarities with Venustatriol ekb.eg. The technique typically involves injecting diluted samples into a GC system equipped with a capillary column (e.g., TR-5 MS column) and using helium as a carrier gas. Electron ionization (EI) at 70 eV is commonly used to generate mass spectra, allowing for the identification of chemical components based on retention times, molecular formula, molecular weight, and peak area percentage ekb.eg.

For polar compounds like Venustatriol, which possess multiple hydroxyl groups, chemical derivatization is often a prerequisite for GC analysis. This process enhances volatility and thermal stability, making the compounds suitable for chromatographic separation in the gas phase jfda-online.comtcichemicals.comnih.gov. Common derivatization reagents include silylating agents (e.g., trimethylsilylating reagents like BSA, BSTFA) that convert hydroxyl groups into trimethylsilyl (B98337) ethers tcichemicals.comnih.gov. This approach ensures better peak shapes and improved detectability, even for low-level quantification of complex molecules nih.gov.

Advanced Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an indispensable analytical tool in natural product chemistry, providing highly sensitive and accurate mass-related data for molecular identification and structural elucidation rfi.ac.ukmdpi.com.

Tandem Mass Spectrometry (MS/MS), also known as MS2, is a cornerstone for the detailed structural elucidation of unknown compounds, including complex natural products like Venustatriol. While conventional MS provides the molecular weight, MS/MS offers fragmentation patterns that reveal substructural information mdpi.comnih.gov.

The process involves selecting a precursor (parent) ion, fragmenting it (e.g., through collision-induced dissociation, CID), and then analyzing the resulting product (fragment) ions nih.govresearchgate.net. This fragmentation provides a "fingerprint" that can be used to deduce the molecule's connectivity and identify specific functional groups or structural motifs mdpi.comnih.govresearchgate.net. For Venustatriol, a triterpene tetracyclic ether, MS/MS would be crucial for mapping its complex polyether rings and identifying the positions of hydroxyl and bromine substituents. For instance, the EI mass spectrum of aplysqualenol A, a related squalene-derived polyether, showed diagnostic fragment ions resulting from specific bond cleavages, which aided in its structural assignment nih.gov. This principle is directly applicable to Venustatriol, allowing researchers to confirm proposed structures and differentiate between isomers. MS/MS is particularly valuable for differentiating isobaric structures, which have the same nominal mass but different arrangements of atoms researchgate.net.

Chemical derivatization plays a significant role in enhancing the analytical performance of MS techniques, particularly for compounds that are difficult to ionize or those requiring specific structural information. The primary advantages of derivatization in MS include improved ionization efficiency, enhanced chromatographic separation (when coupled with LC or GC), and the generation of characteristic fragment ions that aid in structural elucidation jfda-online.comnih.govddtjournal.com.

For Venustatriol, with its multiple hydroxyl groups, derivatization can significantly improve its detectability in electrospray ionization (ESI)-MS, a common soft ionization technique. For example, derivatization of alcohols and phenols with reagents like dansyl chloride can introduce an easily ionizable moiety, leading to enhanced sensitivity and characteristic product ions upon CID ddtjournal.com. Similarly, the use of reagents targeting carboxyl groups or carbon-carbon double bonds can provide more characteristic structural information nih.gov. This strategy is particularly useful for untargeted qualitative profiling and absolute quantitation in complex biological samples, overcoming challenges posed by structural diversity and similarity nih.govnih.gov.

Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge-to-mass ratio as they drift through a gas-filled cell under an electric field mdpi.comclemson.edu. This provides an additional dimension of separation orthogonal to traditional chromatography and mass spectrometry, allowing for the differentiation of isomers and conformers that are otherwise difficult to resolve clemson.educlemson.edu.

When combined with chemical derivatization, IM-MS offers enhanced separation and structural insights. Derivatization can introduce specific functional structures that "amplify" subtle structural differences, leading to improved resolution in IM-MS clemson.educlemson.edunih.gov. For instance, derivatization reactions targeting carbonyl and hydroxyl groups have been shown to significantly improve the ion mobility separation of steroid hormone isomers, which share structural similarities with Venustatriol in terms of their polycyclic nature and presence of hydroxyl groups nih.gov. Reagents like Girard's reagents and 1,1-carbonyldiimidazole (CDI) can be used for this purpose, modifying the structure, size, and charge of the analytes to improve their resolution and detectability clemson.educlemson.edunih.gov. This combined approach allows for more accurate and efficient analysis of complex mixtures, increasing confidence in the identification of compounds like Venustatriol in biological or environmental samples nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysiswikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental and powerful technique for the identification and detailed structural analysis of organic compounds, including complex natural products like Venustatriol. This method leverages the re-orientation of atomic nuclei with non-zero nuclear spins in an external magnetic field, providing insights into the molecule's structure, dynamics, reaction state, and chemical environment wikipedia.org. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are commonly employed, offering unique and highly characteristic spectra that allow for the differentiation of various functional groups and even identical functional groups with differing neighboring substituents wikipedia.orgsavemyexams.com. The information derived from NMR spectra, such as chemical shifts, integration, and J-coupling, is crucial for assigning specific atoms within a molecule and understanding their connectivity wikipedia.orgsavemyexams.comyoutube.com. Higher magnetic field strengths in NMR instruments enhance sensitivity and resolution, which is particularly beneficial for complex molecular structures wikipedia.org.

Beyond Basic 1D/2D NMR for Complex Polyetherswikipedia.org

For complex polyethers such as Venustatriol, which possesses an intricate tetracyclic ether framework researchgate.netresearchgate.net, basic one-dimensional (1D) NMR spectra (e.g., 1H NMR, 13C NMR) can suffer from significant peak overlap, making complete structural assignment challenging nih.govnih.gov. To overcome this limitation, advanced two-dimensional (2D) NMR techniques are extensively utilized. These methods correlate pairs of spins, leading to a substantial reduction in peak overlap and providing more detailed connectivity information nih.govnih.govhuji.ac.il.

Key 2D NMR experiments employed for complex polyethers include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of ¹H spins with their directly attached ¹³C spins, providing direct carbon-proton connectivity information nih.gov.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal correlations between all ¹H spins within the same spin system or molecule, offering comprehensive through-bond connectivity data that complements HSQC nih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range proton-carbon correlations (typically over two or three bonds), which are crucial for piecing together larger fragments of a complex molecular structure and confirming quaternary carbons huji.ac.il.

HSQC-TOCSY: A hybrid experiment that combines aspects of both HSQC and TOCSY, useful for specific applications, although it may have lower sensitivity than individual experiments nih.gov.

These advanced 2D NMR methodologies enable the comprehensive and accurate elucidation of the complex three-dimensional structures of polyethers like Venustatriol, providing critical data for understanding their chemical properties and biological activities.

| 2D NMR Experiment | Type of Correlation | Utility for Complex Polyethers |

| HSQC | ¹H - ¹³C (one-bond) | Identifies directly bonded C-H pairs, resolves ¹H and ¹³C overlaps. nih.gov |

| TOCSY | ¹H - ¹H (through-bond) | Reveals spin systems, connects protons within a continuous chain. nih.gov |

| HMBC | ¹H - ¹³C (long-range) | Establishes connectivity across quaternary carbons and ring junctions. huji.ac.il |

Theoretical and Computational Studies of Venustatriol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Reaction Mechanisms)

No information is available in the public domain regarding the use of quantum chemical calculations, such as Density Functional Theory (DFT), to study the reaction mechanisms of Venustatriol. DFT is a computational method used to investigate the electronic structure of many-body systems, which can provide insights into reaction pathways and transition states. mdpi.comfrontiersin.orgumn.edu However, its specific application to Venustatriol has not been documented in available research.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

There are no published studies on the use of molecular dynamics simulations to analyze the conformational landscape or the ligand-target interactions of Venustatriol. Molecular dynamics simulations are powerful computational tools for understanding the physical movement of atoms and molecules over time, which can reveal stable conformations and how a molecule might interact with a biological target. nih.govnih.gov Without specific studies on Venustatriol, its dynamic behavior and interaction patterns remain uncharacterized by this method.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been reported in the literature for Venustatriol. QSAR modeling is a computational technique that relates the chemical structure of a molecule to its biological activity in a quantitative manner. fiveable.mewikipedia.orgslideshare.net These models are used to predict the activity of new compounds based on their structural features. nih.govnih.gov The absence of such studies indicates a lack of sufficient data or research focus on a series of Venustatriol analogs to develop predictive models.

In Silico Screening and Virtual Ligand Design Based on Venustatriol Scaffold

There is no information available on in silico screening or virtual ligand design efforts that have utilized the Venustatriol scaffold. In silico screening involves the use of computational methods to screen large libraries of compounds to identify potential drug candidates. nih.govmdpi.comyoutube.com Virtual ligand design aims to create new molecules with desired biological activities based on the structure of a known active scaffold. nih.govresearchgate.net The lack of such research suggests that the therapeutic potential of the Venustatriol scaffold has not yet been explored through these computational drug discovery approaches.

Future Directions and Emerging Research Avenues for Venustatriol

Exploration of Undiscovered Natural Sources and Structural Analogs

The red algal genus Laurencia is a rich source of diverse halogenated secondary metabolites, including triterpenes and polyethers structurally related to venustatriol. researchgate.netnih.govfishersci.canih.govchem960.com While Laurencia venusta remains the primary known source of venustatriol, ongoing research into other Laurencia species, such as Laurencia viridis and Laurencia dendroidea, continues to uncover novel polyethers and triterpenes. researchgate.netfishersci.cachem960.complantaedb.com For instance, compounds like spirodehydrovenustatriol and 22-hydroxy-15(28)-dehydrovenustatriol have been isolated from Laurencia viridis, indicating the potential for discovering venustatriol or closely related analogs in underexplored marine environments. researchgate.netchem960.com

The exploration of structural analogs is a critical direction, aiming to identify compounds with enhanced biological activities or improved pharmacological profiles. Related bromotriterpenes such as thyrsiferol (B1252132) and thyrsiferyl 23-acetate, also isolated from Laurencia species, have shown similar antiviral potencies and even promising activity against SARS-CoV-2 in computational studies. nih.govplantaedb.comnih.gov Future studies are encouraged to focus on the synthesis of these analogs and a comprehensive investigation into their structure-activity relationships (SAR) to pinpoint key structural features responsible for their bioactivity. nih.gov This systematic approach, coupled with biodiversity screening of marine organisms, particularly algae, which are known for producing a wide array of bioactive secondary metabolites, holds significant promise for expanding the venustatriol chemical space.

Chemoenzymatic Synthesis and Biosynthetic Engineering for Venustatriol Production

The total synthesis of venustatriol has been achieved through various chemical routes, including approaches utilizing vanadium-catalyzed epoxidation and pyridinium (B92312) chlorochromate (PCC) oxidation. wikipedia.org However, the complexity of its structure often necessitates multi-step syntheses. Future efforts are directed towards developing more efficient and sustainable production methods through chemoenzymatic synthesis and biosynthetic engineering.

Chemoenzymatic synthesis, which combines the high selectivity of enzymatic catalysis with the versatility of chemical transformations, offers a powerful strategy for producing complex natural products like venustatriol. This approach can lead to greener and more cost-effective manufacturing processes. Simultaneously, biosynthetic engineering, particularly in recombinant microbial systems such as Escherichia coli and Saccharomyces cerevisiae, presents a promising avenue for sustainable terpenoid production. plantaedb.com Research has identified genes involved in terpenoid biosynthesis, including squalene (B77637) monooxygenase and various oxidosqualene cyclases and terpene synthases, in Laurencia species. fishersci.caplantaedb.com Leveraging these enzymatic pathways through genetic modification of host organisms could enable high-yield, bio-based production of venustatriol and its analogs, overcoming limitations associated with natural abundance and traditional chemical synthesis. Continuous advancements in protein engineering are expected to further enhance the efficiency and scope of these biosynthetic routes.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While venustatriol's antiviral activity is known, a deeper understanding of its precise molecular mechanism of action is crucial for its development as a therapeutic agent. Future research will focus on elucidating the specific molecular targets, binding sites, and downstream signaling pathways affected by venustatriol.